molecular formula C23H19ClN6O3 B2969348 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1207048-27-8

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2969348
CAS No.: 1207048-27-8
M. Wt: 462.89
InChI Key: XAKIKMWMWVBUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This interaction is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine cores. These compounds often exhibit similar biological activities, such as DNA intercalation and anticancer properties. 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to its specific substituents, which enhance its binding affinity and biological activity .

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O3/c1-14-3-8-20(33-2)18(11-14)25-21(31)13-30-23(32)28-9-10-29-19(22(28)27-30)12-17(26-29)15-4-6-16(24)7-5-15/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIKMWMWVBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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